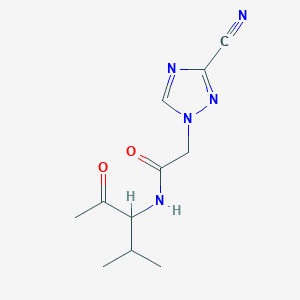
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide, also known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death. Additionally, 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide may also inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have indicated that 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide has also been shown to have a neuroprotective effect, with studies indicating that it can protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide for lab experiments is its potency as an anti-cancer and anti-inflammatory agent. This makes it an ideal compound for studying the mechanisms of cancer and inflammation. However, one limitation of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide in scientific research. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide can enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Additionally, 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide may also have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide in these areas.
In conclusion, 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound that has shown significant potential in scientific research. Its anti-cancer and anti-inflammatory properties make it an ideal compound for studying the mechanisms of these diseases. Further research is needed to fully understand the potential of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide in various therapeutic applications.
Synthesemethoden
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide is synthesized through a specific method that involves the reaction of 2-amino-4,5-dicyano-1,2,4-triazole with 3-acetyl-2,4-pentanedione in the presence of a base. This reaction results in the formation of 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide exhibits potent anti-proliferative and apoptotic effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide has also shown potential as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7(2)11(8(3)17)14-10(18)5-16-6-13-9(4-12)15-16/h6-7,11H,5H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDXPULLGCXOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CN1C=NC(=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


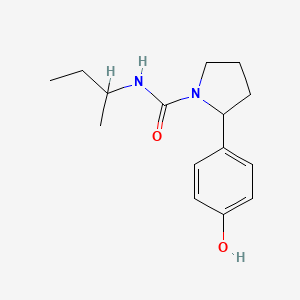

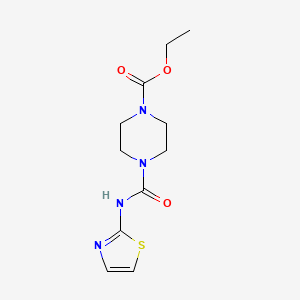


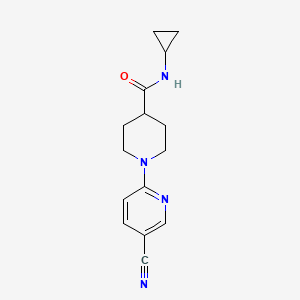
![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
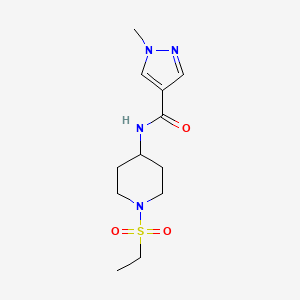
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
